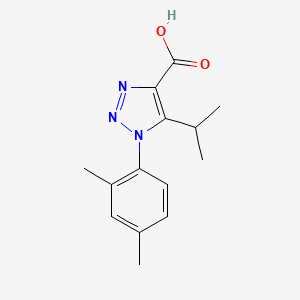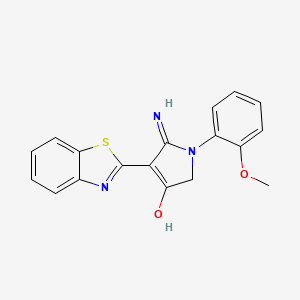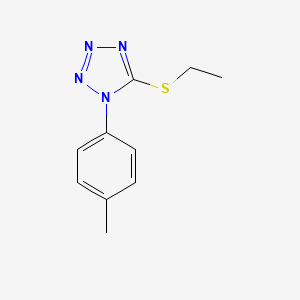
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTIC is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
The mechanism of action of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the activity of enzymes involved in DNA synthesis and repair, resulting in the inhibition of cancer cell growth. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of ergosterol, a component of fungal cell membranes, resulting in the inhibition of fungal growth.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis, which is programmed cell death. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In fungi, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the synthesis of ergosterol, resulting in the disruption of fungal cell membranes and the inhibition of fungal growth.
实验室实验的优点和局限性
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid also has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid also has limited stability in solution, which can affect its activity.
未来方向
There are several future directions for the study of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery methods for 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in the treatment of cancer. In material science, further studies are needed to explore the potential applications of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid-based MOFs in various fields. In agriculture, further studies are needed to determine the effectiveness of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in the control of plant pathogenic fungi.
合成方法
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with isopropylamine and sodium ethoxide. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with chloroacetic acid and sodium azide. Both methods result in the formation of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, which is a white crystalline powder.
科学研究应用
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its anticancer properties. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In material science, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In agriculture, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antifungal properties. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZPDKYVXPXOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)
![{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)